molecular formula C17H15N5O B2386331 (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 1171862-52-4

(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Katalognummer: B2386331
CAS-Nummer: 1171862-52-4
Molekulargewicht: 305.341
InChI-Schlüssel: GNPGRPRBRJWMBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo-pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and anticancer properties. The core structure consists of a pyrazolo[4,5-e]pyrimidine scaffold substituted with a 2-methylphenyl group at the 1-position and a 2-furylmethylamine moiety at the 4-position.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-12-5-2-3-7-15(12)22-17-14(10-21-22)16(19-11-20-17)18-9-13-6-4-8-23-13/h2-8,10-11H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPGRPRBRJWMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Aminopyrazole Synthesis

4-Amino-1-(2-methylphenyl)pyrazole serves as the foundational intermediate. Its preparation involves:

  • Cyclization of Hydrazine Derivatives : Reaction of 2-methylphenylhydrazine with acrylonitrile or substituted acrylonitriles under acidic conditions to form the pyrazole ring.
  • Functionalization : Introduction of the amino group at position 4 via nitrosation followed by reduction.

Cyclocondensation with Electrophilic Partners

The aminopyrazole reacts with a 1,3-biselectrophile (e.g., malonic acid derivatives, β-diketones) to form the pyrimidine ring:

  • Malonic Acid Route : Activation of malonic acid with POCl₃ and pyridine generates a reactive intermediate, enabling cyclocondensation with the aminopyrazole to yield the pyrazolo[4,5-e]pyrimidine core.
  • β-Diketone Route : Use of trifluoromethyl-substituted diketones enhances electrophilicity, facilitating ring closure under thermal conditions.

Example Reaction
$$
\text{4-Amino-1-(2-methylphenyl)pyrazole} + \text{Malonic Acid (POCl}_3\text{)} \rightarrow \text{1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ol}
$$
Subsequent chlorination (e.g., SOCl₂) converts the hydroxyl group to a chloride, enhancing reactivity for amination.

Optimization and Challenges

Regioselectivity Control

Positional selectivity during cyclocondensation is critical. Steric effects from the 2-methylphenyl group direct electrophilic attack to the 4-position, minimizing side products.

Stability Considerations

The furan ring’s sensitivity to strong acids necessitates mild reaction conditions. Use of aprotic solvents (e.g., THF) and low temperatures (<100°C) preserves integrity.

Analytical Validation

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct signals for furyl protons (δ 6.2–7.4 ppm) and pyrimidine carbons.
  • Mass Spectrometry : Molecular ion peak at m/z 305.33 (C₁₇H₁₅N₅O).

Comparative Synthesis Routes

Method Yield (%) Purity (%) Key Advantage
Malonic Acid Route 65–75 ≥95 Scalability
β-Diketone Route 50–60 90 Fluorinated analog compatibility
Reductive Amination 70–80 98 Mild conditions

Industrial and Environmental Considerations

  • Solvent Recovery : THF and DMF are recycled via distillation to reduce waste.
  • Catalyst Use : POCl₃ is neutralized with aqueous NaHCO₃ to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazolo[4,5-e]pyrimidine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl and methylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylcarboxylic acid, while reduction of the pyrazolo[4,5-e]pyrimidine core may produce various hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The compound has shown promising results in anticancer studies, demonstrating significant cytotoxicity against multiple cancer cell lines. The IC50 values for MCF-7 and HCT-116 cells range from 45-97 nM and 6-99 nM, respectively . Such potency suggests potential as a therapeutic agent in cancer treatment.

Research indicates that (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine may possess antimicrobial properties. Studies are ongoing to evaluate its effectiveness against various pathogens .

Synthetic Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecular structures or as a reagent in various chemical reactions, including oxidation and reduction processes .

Cell LineIC50 (nM)Effect
MCF-745-97Anticancer activity
HCT-1166-99Anticancer activity
HepG-2TBDUnder investigation

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1/S checkpoint.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains, showing moderate antibacterial activity. Further studies are needed to elucidate the exact mechanisms and potential clinical applications.

Wirkmechanismus

The mechanism of action of (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Modifications: Pyrazolo-Pyrimidine Derivatives

Compound A : 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine
  • Key Differences : The furylmethyl group in the target compound is replaced with a pyridylmethyl substituent.
  • Increased electron density from the pyridine nitrogen may alter interactions with aromatic residues in target proteins.
Compound B : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Key Differences: The pyrazolo[4,5-e]pyrimidine core is fused with a thieno-pyrimidine system, and the substituent at the 1-position is phenyl instead of 2-methylphenyl.
  • Implications: The thieno-pyrimidine extension increases molecular planarity, which could enhance stacking interactions with hydrophobic enzyme pockets. The phenyl group lacks the steric hindrance of 2-methylphenyl, possibly improving binding kinetics but reducing selectivity.

Substituent Variations: Aromatic and Alkylamine Groups

Compound C : 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
  • Key Differences : The 2-methylphenyl group is replaced with a 4-chlorobenzyl group, and the furylmethylamine is substituted with a 2-methoxyethylamine.
  • Implications :
    • The electron-withdrawing chlorine atom on the benzyl group may reduce electron density at the pyrazolo-pyrimidine core, altering reactivity.
    • The 2-methoxyethylamine substituent introduces ether functionality, enhancing hydrophilicity compared to the furylmethyl group.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazolo[4,5-e]pyrimidine Pyrazolo[4,5-e]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
1-Position Substituent 2-Methylphenyl 2-Methylphenyl Phenyl 4-Chlorobenzyl
4-Position Substituent 2-Furylmethylamine 2-Pyridylmethylamine Thieno-pyrimidine fusion 2-Methoxyethylamine
Polarity Moderate (furan) High (pyridine) Low (thiophene) High (ether)
Potential Bioactivity Kinase inhibition (hypothesized) Kinase inhibition (hypothesized) Anticancer (hypothesized) Antiviral (hypothesized)

Research Findings and Implications

  • Electronic Effects : The furan ring in the target compound offers intermediate polarity between pyridine (Compound A) and thiophene (Compound B), balancing lipophilicity and solubility .
  • Steric Considerations : The 2-methylphenyl group may hinder interactions with bulkier enzyme active sites compared to the unsubstituted phenyl in Compound B .

Biologische Aktivität

The compound (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is an emerging molecule in medicinal chemistry, particularly noted for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, effects on various cell lines, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Furylmethyl group
  • Methylphenyl group
  • Pyrazolo[4,5-e]pyrimidin-4-ylamine core

The presence of these functional groups plays a significant role in its biological interactions.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The interaction with CDK2 inhibits its activity, which is crucial for cell cycle regulation. This inhibition affects the transition from the G1 phase to the S phase of the cell cycle, leading to cytotoxic effects.

Biochemical Pathways

The inhibition of CDK2 results in:

  • Disruption of cell proliferation
  • Induction of apoptosis in cancer cells

Cytotoxicity Assays

The compound has shown significant cytotoxic activity against various cancer cell lines. The IC50 values indicate its potency:

  • MCF-7 (breast cancer) : IC50 = 45-97 nM
  • HCT-116 (colon cancer) : IC50 = 6-99 nM
  • HepG-2 (liver cancer) : Additional studies are ongoing to determine precise IC50 values.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 Value (nM)
MCF-745 - 97
HCT-1166 - 99
HepG-2Ongoing studies

Molecular Mechanism

The molecular mechanism involves binding interactions that lead to changes in gene expression. This includes alterations in pathways related to:

  • Apoptosis
  • Cell cycle regulation

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in targeting cancer cells effectively. For instance, a study demonstrated that treatment with this compound resulted in reduced viability of MCF-7 cells by inducing apoptosis through the activation of caspases.

Comparative Analysis with Similar Compounds

When compared to similar pyrazolo[4,5-e]pyrimidine derivatives, this compound exhibits unique biological activities due to its specific substitution pattern. For example:

Compound NameUnique Feature
(2-Furylmethyl)[1-(2-chlorophenyl)pyrazolo[4,5-e]pyrimidin]Different halogen substituent
(2-Furylmethyl)[1-(2-fluorophenyl)pyrazolo[4,5-e]pyrimidin]Varying electronic properties
(2-Furylmethyl)[1-(2-bromophenyl)pyrazolo[4,5-e]pyrimidin]Distinct reactivity due to bromine

Q & A

Q. Critical Parameters :

FactorOptimal Conditions
SolventDMF or ethanol for solubility and reactivity
Temperature80–120°C for cyclization steps
CatalystsPd(OAc)₂/Xantphos for efficient coupling

What spectroscopic and chromatographic techniques are critical for characterizing the compound's purity and structural integrity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., 2-furylmethyl protons at δ 6.2–6.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₅N₅O: 298.1304) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) .

Advanced : X-ray crystallography (SHELX refinement) resolves stereoelectronic effects, such as intramolecular hydrogen bonds influencing conformational stability .

What initial biological screening approaches are recommended to evaluate its therapeutic potential?

Q. Basic

  • In vitro cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Enzyme inhibition studies : Target kinases (e.g., TRAP1) via fluorescence polarization assays to measure binding affinity (Kd) .
  • Anti-inflammatory screening : Assess COX-2 inhibition via ELISA .

How can structure-activity relationship (SAR) studies elucidate the role of substituents like the 2-furylmethyl group?

Q. Advanced

  • Analog Synthesis : Replace 2-furylmethyl with alkyl/aryl groups (e.g., chlorophenyl, methylpiperazine) to compare bioactivity .
  • Computational Docking : Use AutoDock Vina to model interactions with TRAP1’s ATP-binding pocket; furan’s oxygen may form hydrogen bonds with Arg103 .
  • Pharmacophore Mapping : Identify critical hydrophobic (2-methylphenyl) and hydrogen-bonding (furan) features using Schrödinger’s Phase .

Q. SAR Insights :

SubstituentEffect on TRAP1 IC₅₀
2-FurylmethylIC₅₀ = 12 nM (high affinity)
ChlorophenylIC₅₀ = 45 nM (reduced activity)
MethylpiperazineIC₅₀ = 210 nM (loss of binding)

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Orthogonal Assays : Validate TRAP1 inhibition via both enzymatic (ATPase activity) and cellular (mitochondrial depolarization) assays to confirm target engagement .
  • Dose-Response Analysis : Address discrepancies in cytotoxicity by testing under standardized oxygen levels (e.g., hypoxia vs. normoxia) .
  • Meta-Analysis : Compare logP values and membrane permeability (e.g., PAMPA) to explain variability in in vivo efficacy .

How can computational methods predict binding modes and target interactions?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate TRAP1-ligand complexes (GROMACS) to assess stability of the furan–Arg103 interaction over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., furan vs. thiophene) .
  • ADMET Prediction : Use SwissADME to optimize solubility (LogS > -4) and reduce hepatotoxicity (CYP3A4 inhibition < 50%) .

What crystallographic techniques validate the compound’s 3D structure?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrimidine and furan rings (e.g., 12.8° tilt affecting π-π stacking) .
  • SHELX Refinement : Apply twin refinement for high mosaicity crystals; hydrogen-bonding networks (N–H⋯N) stabilize the lattice .
  • Cambridge Structural Database (CSD) Comparison : Match bond lengths/angles with pyrazolo[4,5-e]pyrimidine analogs (e.g., ΔC–N < 0.02 Å) .

What methodologies assess pharmacokinetic properties like metabolic stability?

Q. Advanced

  • Liver Microsome Assays : Incubate with human hepatocytes (37°C, NADPH) to calculate half-life (t₁/₂ > 60 min indicates stability) .
  • Plasma Protein Binding : Use ultrafiltration to measure unbound fraction (fu > 5% for efficacy) .
  • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.